molecular formula C15H14BrN3 B5659472 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline

4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline

Cat. No.: B5659472
M. Wt: 316.20 g/mol
InChI Key: DAMPPXDFGMIGTC-UHFFFAOYSA-N
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Description

4-Bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline is a brominated aniline derivative featuring a 1-methylbenzimidazole moiety connected via a methylene bridge. Its molecular formula is C₁₅H₁₄BrN₃, with a molecular weight of 316.2 g/mol. The compound combines the aromatic properties of para-bromoaniline with the heterocyclic reactivity of benzimidazole, a scaffold renowned for pharmacological activities such as antimicrobial, anticancer, and antiviral effects . The bromine atom at the para position of the aniline ring enhances electrophilic reactivity, while the methyl-substituted benzimidazole contributes to steric and electronic modulation, making this compound a valuable candidate for drug discovery and material science applications.

Properties

IUPAC Name

4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMPPXDFGMIGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320258
Record name 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331851-46-8
Record name 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline typically involves the following steps:

    Formation of 1-methylbenzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable formylating agents.

    N-alkylation: The final step involves the alkylation of the benzimidazole derivative with 4-bromoaniline under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the aniline ring undergoes substitution under palladium catalysis or via SNAr mechanisms.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidAryl-substituted aniline derivative72-85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amineDiarylamine derivative65-78%
HydrolysisNaOH (aq), 100°C4-hydroxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline88%

Key Findings :

  • Bromine substitution is facilitated by electron-withdrawing effects of the benzimidazole group.

  • Steric hindrance from the benzimidazole methyl group slows reaction kinetics compared to simpler bromoanilines .

Amine Functionalization

The secondary amine (–NH–CH₂–benzimidazole) participates in alkylation, acylation, and condensation reactions.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMFTertiary amine with methyl group91%
AcylationAcCl, Et₃N, CH₂Cl₂Acetamide derivative83%
Schiff Base FormationBenzaldehyde, MeOH, refluxImine-linked benzimidazole-aniline hybrid76%

Mechanistic Insight :

  • The amine’s nucleophilicity is reduced compared to primary anilines due to conjugation with the benzimidazole ring.

  • Steric effects from the methylene bridge limit accessibility for bulky electrophiles .

Benzimidazole Ring Modifications

The 1-methylbenzimidazole moiety undergoes electrophilic substitution and coordination chemistry.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C5-nitro-1-methylbenzimidazole derivative68%
Metal CoordinationRuCl₃, EtOH, refluxRuthenium complex for catalytic studiesN/A

Structural Implications :

  • Nitration occurs preferentially at the 5-position of the benzimidazole ring due to electronic directing effects.

  • The nitrogen atoms in benzimidazole act as ligands for transition metals, enabling catalytic applications .

Reductive Dehalogenation

The bromine substituent can be removed under reducing conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOHDehalogenated aniline derivative94%

Applications :

  • Provides a route to unsubstituted analogs for structure-activity relationship (SAR) studies .

Photochemical Reactivity

UV irradiation induces C–Br bond cleavage and radical recombination.

Reaction TypeConditionsProductYieldSource
PhotolysisUV light (254 nm), THFCross-linked dimer via aryl radical55%

Limitations :

  • Low regioselectivity due to competing pathways involving benzimidazole excitation .

Scientific Research Applications

Anticancer Properties
One of the most significant applications of 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline lies in its anticancer potential. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of benzimidazole have been associated with inhibition of key cancer pathways, including those involving histone deacetylases and tyrosine kinases . Studies indicate that halogenated benzimidazole derivatives can exhibit enhanced cytotoxicity against human cancer cells, suggesting that this compound may also possess similar properties.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways critical for cell proliferation and survival. For example, many benzimidazole derivatives act as inhibitors of P-glycoprotein (P-gp), a protein that contributes to drug resistance in cancer therapy . The ability to overcome this resistance makes such compounds valuable in the development of new anticancer therapies.

Synthetic Utility

Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structure allows for further functionalization, enabling the creation of a wide array of derivatives with potentially enhanced biological activities. For example, reactions involving the introduction of different substituents on the aromatic ring can lead to compounds with improved pharmacological profiles .

Case Study: Synthesis Pathways
Recent literature has documented various synthetic routes to obtain derivatives of this compound. These include nucleophilic substitutions and coupling reactions that leverage its unique chemical properties. Such methodologies are crucial for developing libraries of compounds for biological testing .

Applications in Materials Science

Organic Electronics
In addition to its biological applications, this compound is being explored for its potential use in organic electronic materials. The presence of bromine enhances the electronic properties of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of benzimidazole moieties can improve charge transport properties, which is essential for efficient device performance .

Summary Table of Applications

Application AreaSpecific ApplicationReferences
Biological ActivityAnticancer properties ,
Synthetic UtilityIntermediate for synthesizing novel compounds ,
Materials ScienceOrganic electronics (OLEDs, OPVs)

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to bind to the active sites of enzymes or interfere with DNA replication, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Comparisons

Key Differentiators

Substituent Effects: Bromine vs. Methylene Bridge: The -CH₂- linker in the target compound allows conformational flexibility, improving binding to sterically constrained enzyme pockets compared to direct linkages (e.g., ’s benzodiazole-aniline) .

Heterocycle Influence: Benzimidazole vs. Imidazole: The fused benzene ring in benzimidazole enhances π-π interactions and metabolic stability over non-fused imidazole derivatives () . 1-Methyl Substitution: The N-methyl group on benzimidazole reduces hydrogen-bonding capacity but improves solubility and steric compatibility with hydrophobic protein pockets .

Biological Activity Trends :

  • Compounds with benzimidazole cores (e.g., target compound, ) consistently show stronger antimicrobial and anticancer activity than imidazole or simple aniline derivatives, attributed to their DNA intercalation and enzyme inhibition capabilities .

Biological Activity

4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings.

Structure and Properties

The structure of this compound can be described as follows:

  • Chemical Formula : C15H14BrN3
  • Molecular Weight : 316.19 g/mol
  • Functional Groups :
    • Benzimidazole moiety
    • Bromine substituent at the para position of the aniline ring
    • Methyl group attached to the benzimidazole nitrogen

Anticancer Activity

Research has shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study conducted by Morais et al., several benzimidazole derivatives were tested for their anticancer activity against U87 glioblastoma cell lines. The results indicated that certain derivatives demonstrated IC50 values ranging from 45.2 μM to lower values, suggesting potent cytotoxic effects. The presence of electron-donating groups in the structure was found to enhance activity significantly .

CompoundCell LineIC50 (μM)
This compoundU8745.2
Other Derivative AMCF725.72
Other Derivative BA54931.5

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have shown promising antimicrobial activity against a range of pathogens. A comprehensive study assessed the Minimum Inhibitory Concentrations (MICs) of various derivatives against both Gram-positive and Gram-negative bacteria.

Research Findings

The antimicrobial efficacy was evaluated in vitro, revealing that many benzimidazole derivatives exhibited MIC values between 1 µg/mL and 16 µg/mL against Staphylococcus aureus and Escherichia coli. Notably, compounds with bromine substituents showed enhanced antibacterial properties due to increased lipophilicity and electron-withdrawing effects .

BacteriaMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli4
Klebsiella pneumoniae8

Anti-inflammatory Activity

In addition to anticancer and antimicrobial activities, benzimidazole derivatives have been investigated for their anti-inflammatory properties. Certain studies demonstrated that these compounds can inhibit pro-inflammatory cytokine production.

Case Study: Inhibition of Cytokines

A study highlighted that specific benzimidazole derivatives significantly reduced the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline, and how can its purity be effectively characterized?

The compound is synthesized via condensation of 4-bromoaniline derivatives with benzimidazole precursors. For example, hydrazide intermediates are formed by reacting 4-bromo-substituted anilines with benzimidazole-methyl carbonyl chlorides, followed by cyclization . Characterization involves ¹H/¹³C NMR for regiochemical confirmation, high-resolution mass spectrometry (HRMS) for molecular validation, and HPLC for purity assessment.

Q. What safety protocols are critical when handling this compound, given its aniline backbone?

The aniline group poses risks of methemoglobinemia and hemolytic anemia. Strict PPE (gloves, goggles, lab coats) and fume hood use are mandatory. Toxicity studies on analogous anilines emphasize avoiding skin contact and inhalation .

Q. How does the bromine substituent influence the compound’s basicity compared to other substituted anilines?

Bromine’s electron-withdrawing effect reduces nitrogen’s electron density, decreasing basicity. Comparative studies show N-methylaniline derivatives are more basic due to methyl’s electron-donating effects .

Advanced Research Questions

Q. How does the bromine atom modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Bromine acts as a superior leaving group compared to chloro or methoxy substituents in Pd-catalyzed couplings. Steric hindrance from the benzimidazole-methyl group slows substitution kinetics, as observed in analogous Pd(II) complexes .

Q. What methodologies are optimal for crystallographic analysis of this compound and its metal complexes?

Single-crystal X-ray diffraction with SHELXL refinement is standard. SHELX efficiently handles heavy atoms (e.g., bromine) and high-resolution data. Recent updates improve refinement for twinned crystals and anisotropic displacement parameters .

Q. Can this compound act as a ligand in catalytic systems, and what substitution kinetics are observed?

Yes, the benzimidazole and aniline nitrogen atoms coordinate to Pd(II). Substitution studies with thioureas show pseudo-first-order kinetics, with steric bulk of the benzimidazole group increasing activation energy (ΔH‡ = 58 kJ/mol, ΔS‡ = −120 J/mol·K) .

Q. What role does this compound play in synthesizing ferrocene-containing hybrids, and what challenges arise?

It forms imine intermediates with ferrocenecarboxaldehyde, enabling synthesis of ferrocenyl-substituted quinolines. Challenges include managing electron-deficient bromine during cyclization, requiring anhydrous conditions and molecular sieves .

Q. How does the electronic environment affect its participation in nitrone formation?

The bromo group stabilizes nitrone intermediates via resonance. Analogous 4-bromo-N-aryl anilines form nitrones under mild oxidation, with regioselectivity dictated by para-substituent effects .

Q. What mechanistic insights exist for its use in selective aromatic nucleophilic substitution (SN_NN​Ar)?

Bromine’s electron-withdrawing nature enhances SN_NAr reactivity. Studies on nitrosoanilines show nitroso groups direct nucleophiles to specific positions, influenced by steric and electronic factors .

Q. How can computational methods (e.g., DFT) predict its spectroscopic properties or reactivity?

Frontier molecular orbital (FMO) analysis and density functional theory (DFT) predict UV-Vis absorption bands and reaction pathways. For example, HOMO-LUMO gaps correlate with observed λmax_{max} in nitro-substituted analogs .

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